ethyl2-amino-4-cyanobutanoatehydrochloride
Description
Ethyl 2-amino-4-cyanobutanoate hydrochloride is a bifunctional organic molecule that serves as a valuable building block in synthetic organic chemistry. The hydrochloride salt form enhances its stability and handling properties, making it a convenient starting material for various chemical transformations. At its core, the molecule is an ester of 2-amino-4-cyanobutanoic acid, an unnatural amino acid. The presence of both a primary amine and a nitrile group allows for a diverse range of chemical modifications, rendering it a key intermediate in the synthesis of novel amino acids, heterocyclic compounds, and peptidomimetics.
The chemistry of α-amino nitriles, the class of compounds to which ethyl 2-amino-4-cyanobutanoate belongs, is deeply rooted in the history of organic chemistry. The foundational reaction for the synthesis of these compounds is the Strecker synthesis, first reported by Adolph Strecker in 1850. This reaction, one of the oldest known multi-component reactions, involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide to produce an α-amino nitrile. Current time information in Portland, OR, US. Subsequent hydrolysis of the nitrile group yields the corresponding α-amino acid. The original Strecker synthesis produced racemic mixtures of amino acids. chem-space.com
Over the decades, the Strecker reaction has undergone significant evolution. The development of asymmetric Strecker reactions, using chiral auxiliaries or catalysts, has enabled the enantioselective synthesis of α-amino acids, a critical advancement for pharmaceutical and biological research. Current time information in Portland, OR, US. This historical progression has laid the groundwork for the synthesis and utility of more complex α-amino nitriles like ethyl 2-amino-4-cyanobutanoate.
| Timeline of Key Developments in Alpha-Amino Nitrile Chemistry | |
| Year | Development |
| 1850 | Adolph Strecker reports the first synthesis of an α-amino nitrile, leading to the development of the Strecker amino acid synthesis. Current time information in Portland, OR, US. |
| 1963 | The first asymmetric Strecker reaction is reported by Harada, opening the door to the synthesis of enantiomerically enriched amino acids. chem-space.com |
| 1996 | The first asymmetric synthesis of α-amino nitriles using a chiral catalyst is published. chem-space.com |
| Present | Ongoing research focuses on developing more efficient and stereoselective catalytic systems for α-amino nitrile synthesis. Current time information in Portland, OR, US. |
Cyanobutanoate derivatives, such as ethyl 2-amino-4-cyanobutanoate hydrochloride, are highly valued in modern organic synthesis due to their versatility as precursors to unnatural amino acids (UAAs). UAAs are crucial building blocks in medicinal chemistry, often incorporated into drug candidates to enhance their efficacy, stability, and target specificity. bldpharm.com The cyanobutanoate structure provides a scaffold that can be elaborated into a variety of complex side chains, leading to the creation of novel amino acids not found in nature.
The synthetic utility of these derivatives extends beyond amino acid synthesis. The nitrile group can be reduced to a primary amine, transforming the molecule into a diamine. This functionality is particularly useful in the construction of heterocyclic compounds, such as pyrrolidines and piperidines, which are prevalent motifs in many biologically active molecules. For instance, the catalytic hydrogenation of a structurally similar compound, ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate, has been shown to yield either a diamine or cyclized heterocyclic products depending on the reaction conditions and catalyst used. This demonstrates the potential of these cyanobutanoate derivatives to serve as precursors for a range of valuable chemical entities.
Current academic interest in ethyl 2-amino-4-cyanobutanoate hydrochloride and related compounds is centered on their application in the synthesis of complex molecular architectures. Researchers are exploring the use of this intermediate to create novel glutamate (B1630785) analogues and other neuroactive compounds, given its structural relationship to 2-amino-4-cyanobutanoic acid. The ability to introduce diverse functionalities through the manipulation of the nitrile and amino groups makes it an attractive starting material for generating libraries of compounds for drug discovery screening.
A significant area of research involves the catalytic reduction of the nitrile group. The selective hydrogenation of the nitrile in the presence of the ester functionality can lead to the synthesis of important building blocks like ethyl 2,5-diaminopentanoate. Furthermore, intramolecular reactions involving the nitrile and amino groups, or their derivatives, are being investigated as a strategy for the stereoselective synthesis of cyclic amino acids and other constrained peptidomimetics. These constrained structures are of high interest in medicinal chemistry as they can mimic the secondary structures of peptides and exhibit improved pharmacological properties.
The table below summarizes the key reactive sites of ethyl 2-amino-4-cyanobutanoate and their potential synthetic transformations, which are areas of active investigation.
| Functional Group | Potential Transformation | Resulting Structure/Application |
| Nitrile (-CN) | Reduction (e.g., catalytic hydrogenation) | Primary amine; synthesis of diamines and heterocyclic compounds (e.g., piperidines). |
| Hydrolysis | Carboxylic acid; synthesis of dicarboxylic amino acids. | |
| Primary Amine (-NH2) | Acylation, Alkylation | N-substituted amino acid derivatives; precursors for peptide synthesis. |
| Schiff base formation | Intermediates for further functionalization and cyclization reactions. | |
| Ester (-COOEt) | Hydrolysis | Free carboxylic acid; modification of the C-terminus. |
| Amidation | Amide derivatives; coupling with other amino acids or amines. |
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-amino-4-cyanobutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-2-11-7(10)6(9)4-3-5-8;/h6H,2-4,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPWWIVCQKSBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC#N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97070-43-4 | |
| Record name | ethyl 2-amino-4-cyanobutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Ethyl 2 Amino 4 Cyanobutanoate Hydrochloride
Chemo- and Regioselective Synthesis Strategies for the Butanoate Scaffold
The construction of the ethyl 2-amino-4-cyanobutanoate hydrochloride backbone necessitates careful strategic planning to ensure the correct placement of the cyano, amino, and ester groups.
Adaptation of Strecker-Type Reactions for Chain Elongation
The Strecker synthesis, a well-established method for producing α-amino acids from aldehydes or ketones, can be adapted for the synthesis of ethyl 2-amino-4-cyanobutanoate. researchgate.netnih.gov This multicomponent reaction typically involves an aldehyde, ammonia (B1221849), and a cyanide source. rsc.orgwikipedia.org For the target molecule, a suitable starting material would be a three-carbon aldehyde bearing a cyano group, such as 3-cyanopropionaldehyde.
The reaction mechanism proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by a cyanide ion to form an α-aminonitrile. rsc.org Subsequent hydrolysis of the nitrile group would typically yield a carboxylic acid. However, to obtain the final ethyl ester, the α-aminonitrile intermediate can be subjected to acidic alcoholysis.
Table 1: Key Steps in a Strecker-Type Synthesis Approach
| Step | Reactants | Intermediate/Product | Purpose |
| 1 | 3-Cyanopropionaldehyde, Ammonia | 3-Cyanopropylimine | Formation of the imine intermediate. |
| 2 | 3-Cyanopropylimine, Cyanide Source (e.g., KCN) | 2-Amino-4-cyanobutanenitrile | Nucleophilic addition of cyanide to form the α-aminonitrile. |
| 3 | 2-Amino-4-cyanobutanenitrile, Ethanol (B145695), HCl | Ethyl 2-amino-4-cyanobutanoate hydrochloride | Hydrolysis of the nitrile to the ethyl ester and formation of the hydrochloride salt. |
This approach allows for the direct incorporation of the α-amino and nitrile functionalities, with the butanoate chain extended by one carbon from the initial aldehyde. The regioselectivity is inherently controlled by the reaction mechanism, placing the amino group at the α-position relative to the newly formed nitrile.
Enantioselective Approaches to Chiral Analogs of Ethyl 2-Amino-4-Cyanobutanoate
Achieving enantioselectivity in the synthesis of α-amino acids and their derivatives is crucial for many applications. Asymmetric Strecker reactions have been developed to produce chiral α-aminonitriles, which are precursors to chiral α-amino acids. nih.gov These methods can be broadly categorized into two approaches: the use of chiral auxiliaries and the application of chiral catalysts.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the reaction to control the stereochemical outcome. numberanalytics.comrsc.org For the synthesis of chiral ethyl 2-amino-4-cyanobutanoate, a chiral amine, such as (S)-α-phenylethylamine, could be used in place of ammonia in the Strecker synthesis. rsc.org This would lead to the formation of diastereomeric α-aminonitriles, which could then be separated. Subsequent removal of the chiral auxiliary would yield the desired enantiomer of the target compound.
Table 2: Comparison of Asymmetric Strecker Approaches
| Approach | Description | Key Feature |
| Chiral Auxiliary | A chiral amine is used to form a chiral imine, leading to diastereomeric products that can be separated. rsc.orgnumberanalytics.com | Stoichiometric use of a chiral compound. |
| Chiral Catalyst | An achiral imine is reacted with a cyanide source in the presence of a chiral catalyst that directs the enantioselective addition of the cyanide. researchgate.net | Catalytic amount of a chiral substance. |
Chiral Catalysis: A more atom-economical approach is the use of a chiral catalyst to induce enantioselectivity. researchgate.net Chiral Lewis acids or organocatalysts can be employed to catalyze the asymmetric addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to an achiral imine. researchgate.net Chiral phase-transfer catalysts have also been shown to be effective in the enantioselective alkylation of glycine (B1666218) derivatives, which represents an alternative route to chiral α-amino acids. researchgate.net
Strategic Amidation and Esterification Routes to the Ester and Amino Moieties
The introduction of the ethyl ester and the amino group as its hydrochloride salt are critical final steps in the synthesis.
Esterification: If the synthetic route yields 2-amino-4-cyanobutanoic acid, a direct esterification step is required. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride, is a common method. The use of hydrogen chloride is particularly advantageous as it also serves to form the desired hydrochloride salt of the amino group in the same step. An alternative method involves the use of thionyl chloride in ethanol, which converts the carboxylic acid to an acyl chloride that readily reacts with the alcohol to form the ester.
Amidation and Hydrochloride Formation: The amino group is typically introduced early in the synthesis, for instance, through the Strecker reaction. The formation of the hydrochloride salt is generally achieved by treating the final product with hydrochloric acid. This not only provides the salt form but also aids in the purification and stabilization of the compound.
Novel Catalytic Systems in the Synthesis of Ethyl 2-Amino-4-Cyanobutanoate Hydrochloride
Modern synthetic chemistry increasingly relies on the development of novel catalytic systems to improve efficiency, selectivity, and sustainability.
Organocatalytic Transformations for Asymmetric Induction
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. researchgate.net In the context of synthesizing chiral ethyl 2-amino-4-cyanobutanoate, organocatalysts can be employed to achieve asymmetric induction in the key bond-forming steps.
For instance, chiral thiourea (B124793) or squaramide-based catalysts can activate imines towards nucleophilic attack by promoting the formation of a chiral ion pair with the cyanide anion. This bifunctional activation, involving hydrogen bonding to both the electrophile and the nucleophile, can lead to high enantioselectivity in Strecker-type reactions. researchgate.net Chiral phosphoric acids have also been utilized to catalyze the asymmetric addition of cyanide to imines.
Transition Metal-Mediated and Heterogeneous Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a versatile and widely used method in organic synthesis. For the preparation of ethyl 2-amino-4-cyanobutanoate, this technique can be applied to the reduction of a suitable precursor. A highly relevant example is the selective reduction of a similar compound, ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate, which can be achieved using heterogeneous catalysts. researchgate.net This suggests that similar strategies could be applied to precursors of the target molecule.
A plausible synthetic route could involve the catalytic hydrogenation of a precursor containing a reducible functional group that can be converted into the primary amine. For example, the reduction of an oxime or an azide (B81097) at the α-position of the butanoate scaffold could yield the desired amino group.
Table 3: Potential Catalytic Hydrogenation Precursors
| Precursor | Catalyst | Product |
| Ethyl 2-oximino-4-cyanobutanoate | Raney Nickel, Palladium, or Platinum | Ethyl 2-amino-4-cyanobutanoate |
| Ethyl 2-azido-4-cyanobutanoate | Palladium on Carbon (Pd/C) | Ethyl 2-amino-4-cyanobutanoate |
The choice of catalyst and reaction conditions is crucial for achieving high selectivity and avoiding over-reduction of the cyano group. Transition metals such as palladium, platinum, and rhodium are commonly used for such transformations. researchgate.net Heterogeneous catalysts, like palladium on carbon (Pd/C) or Raney nickel, are often preferred due to their ease of separation from the reaction mixture and potential for recycling.
Green Chemistry Principles in the Synthesis of Ethyl 2-Amino-4-Cyanobutanoate Hydrochloride
The application of green chemistry principles to the synthesis of ethyl 2-amino-4-cyanobutanoate hydrochloride is crucial for developing sustainable and environmentally responsible manufacturing processes. These principles aim to reduce or eliminate the use and generation of hazardous substances, maximize the incorporation of all materials used in the process into the final product, and minimize energy consumption. The following sections explore specific green chemistry strategies applicable to the synthesis of this target molecule.
Solvent-Free and Aqueous Medium Reaction Systems
Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. The exploration of solvent-free and aqueous reaction systems represents a significant advancement in green chemistry.
Aqueous Synthesis of the Amino Acid Precursor:
The synthesis of the precursor, 2-amino-4-cyanobutanoic acid, can be approached through modifications of classical methods like the Strecker synthesis, which traditionally uses organic solvents. Research has shown that the Strecker reaction, which involves the one-pot, three-component condensation of an aldehyde, an amine, and a cyanide source, can be effectively carried out in aqueous media. researchgate.net For the synthesis of 2-amino-4-cyanobutanoic acid, this would involve the reaction of 3-cyanopropionaldehyde, ammonia, and a cyanide source in water. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and readily available nature. nih.govnih.gov
Solvent-Free Synthesis of α-Aminonitriles:
A key intermediate in the Strecker synthesis is the α-aminonitrile. Studies have demonstrated that the synthesis of α-aminonitriles can be achieved under solvent-free conditions, often with catalytic assistance. mdpi.comorganic-chemistry.orgorganic-chemistry.org This approach involves the direct reaction of the aldehyde, amine, and a cyanide source, such as trimethylsilyl cyanide, in the absence of any solvent. organic-chemistry.org These reactions are often rapid and high-yielding, significantly reducing the environmental footprint of the synthesis. organic-chemistry.org
Greener Esterification Approaches:
The subsequent esterification of 2-amino-4-cyanobutanoic acid to its ethyl ester can also be made more environmentally friendly. While the classic Fischer esterification using ethanol and a strong acid catalyst is common, greener alternatives are being explored. Ionic liquids have emerged as promising green catalysts and solvents for the esterification of amino acids. researchgate.net These non-volatile solvents can often be recycled, reducing waste. Microwave-assisted esterification is another green technique that can accelerate the reaction, leading to shorter reaction times and potentially lower energy consumption compared to conventional heating. scirp.org
Interactive Data Table: Comparison of Reaction Conditions for Amino Acid and Ester Synthesis
| Synthetic Step | Traditional Method | Green Alternative | Key Advantages of Green Alternative |
| α-Amino Acid Synthesis (Strecker) | Reaction in organic solvents (e.g., methanol, ethanol). | Reaction in aqueous medium or solvent-free conditions. nih.govnih.govmdpi.com | Reduces use of volatile organic compounds (VOCs), non-toxic solvent, improved safety. |
| Esterification | Refluxing in excess alcohol with a strong mineral acid (e.g., H₂SO₄, HCl). scirp.org | Use of ionic liquids as catalysts/solvents; Microwave-assisted synthesis. researchgate.netscirp.org | Recyclable catalysts, reduced reaction times, lower energy consumption. |
Atom Economy and Waste Minimization Strategies in Process Design
Atom Economy in the Synthesis of 2-Amino-4-Cyanobutanoic Acid:
The Strecker synthesis is generally considered to have a high atom economy, as all the atoms from the aldehyde, ammonia, and hydrogen cyanide are incorporated into the intermediate α-aminonitrile. masterorganicchemistry.comwikipedia.org The subsequent hydrolysis of the nitrile to a carboxylic acid introduces a water molecule and produces ammonia as a byproduct.
Several strategies can be employed to minimize waste in the synthesis of ethyl 2-amino-4-cyanobutanoate hydrochloride:
Catalytic Reagents: The use of catalytic amounts of acids or bases is preferable to stoichiometric amounts, as this reduces the amount of waste generated during workup and neutralization steps.
Process Optimization: Careful optimization of reaction conditions such as temperature, pressure, and reaction time can maximize the yield of the desired product and minimize the formation of byproducts, thereby reducing waste.
Integrated Processes: Designing a continuous flow process for the synthesis can lead to better control over reaction parameters, improved yields, and reduced waste compared to batch processes.
Interactive Data Table: Atom Economy Analysis of a Plausible Synthetic Route
| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Strecker Synthesis (α-Aminonitrile formation) | 3-Cyanopropionaldehyde (C₄H₅NO) + Ammonia (NH₃) + Hydrogen Cyanide (HCN) | 2-Amino-4-cyanobutanenitrile (C₅H₇N₃) | Water (H₂O) | 87.5% |
| Nitrile Hydrolysis | 2-Amino-4-cyanobutanenitrile (C₅H₇N₃) + 2 H₂O | 2-Amino-4-cyanobutanoic acid (C₅H₈N₂O₂) | Ammonia (NH₃) | 88.3% |
| Fischer Esterification | 2-Amino-4-cyanobutanoic acid (C₅H₈N₂O₂) + Ethanol (C₂H₅OH) + HCl | Ethyl 2-amino-4-cyanobutanoate hydrochloride (C₇H₁₃ClN₂O₂) | Water (H₂O) | 91.3% |
Note: The atom economy calculations are theoretical and based on the stoichiometry of the reactions.
Reactivity and Mechanistic Investigations of Ethyl 2 Amino 4 Cyanobutanoate Hydrochloride
Nucleophilic and Electrophilic Reactivity Profiles of Functional Groups
The distinct chemical nature of the ester, amino, and cyano groups allows for a range of transformations. The reactivity of each site is influenced by the electronic and steric environment within the molecule.
The ester functionality in ethyl 2-amino-4-cyanobutanoate hydrochloride is susceptible to nucleophilic acyl substitution reactions.
Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. While specific studies on the transesterification of ethyl 2-amino-4-cyanobutanoate hydrochloride are not prevalent, the general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol, formation of a tetrahedral intermediate, and subsequent elimination of ethanol (B145695).
Amidation: The ester can be converted to an amide by reaction with an amine. This reaction is typically slower than hydrolysis and often requires heating or the use of a catalyst. The primary amino group within the same molecule can potentially participate in intramolecular amidation, leading to the formation of a lactam, a cyclic amide, under appropriate conditions. The formation of N-substituted amides can be achieved by reacting the ester with primary or secondary amines. For instance, the reaction of ethyl cyanoacetate (B8463686) with arylamines at elevated temperatures yields cyanoacetanilides. researchgate.net
| Reaction Type | Reagent | Product Type | General Conditions |
|---|---|---|---|
| Transesterification | Alcohol (R'-OH) | New Ester (R-COOR') | Acid or Base Catalyst |
| Amidation | Amine (R'-NH2) | Amide (R-CONHR') | Heating, Catalyst |
The primary amino group is a potent nucleophile and can readily participate in a variety of reactions.
Acylation: The amino group can be acylated using acyl chlorides or acid anhydrides to form N-acyl derivatives. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid generated. Friedel-Crafts acylation is a method to form C-C bonds with aromatic rings using an acyl halide and a Lewis acid catalyst. masterorganicchemistry.com
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. The alkylation of Schiff base esters derived from α-amino acids is a key step in the synthesis of α-halogenomethyl-α-amino acids. researchgate.net
| Reaction Type | Reagent | Product Type | Key Features |
|---|---|---|---|
| Acylation | Acyl Halide, Acid Anhydride | N-Acyl Derivative | Forms an amide bond. |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Can lead to multiple alkylations. |
The nitrile group is a versatile functional group that can be transformed into amines, carboxylic acids, amides, aldehydes, and ketones. wikipedia.orglibretexts.org
Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgebsco.com This reaction proceeds through the addition of two hydride equivalents to the carbon-nitrogen triple bond. libretexts.org Catalytic hydrogenation over metal catalysts can also be employed, and the conditions can be controlled to yield either primary or tertiary amines. wikipedia.org The use of milder reducing agents like diisobutylaluminium hydride (DIBALH) can lead to the formation of an imine, which can then be hydrolyzed to an aldehyde. libretexts.org
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. wikipedia.orgebsco.com This transformation occurs in two stages, first forming a carboxamide intermediate which is then further hydrolyzed to the carboxylic acid. wikipedia.orgchemistrysteps.com The hydrolysis of nitriles to carboxylic acids is an efficient process. wikipedia.org
| Reaction Type | Reagent/Condition | Product Type | Intermediate |
|---|---|---|---|
| Reduction | LiAlH₄ or Catalytic Hydrogenation | Primary Amine | Imine |
| Partial Hydrolysis | Acid or Base | Carboxamide | - |
| Complete Hydrolysis | Strong Acid or Base, Heat | Carboxylic Acid | Carboxamide |
| Reduction to Aldehyde | DIBALH, then H₃O⁺ | Aldehyde | Imine |
Elucidation of Reaction Mechanisms for Key Transformations
Understanding the mechanistic pathways of these transformations is crucial for controlling reaction outcomes and designing synthetic routes.
Hydrolysis: The acid-catalyzed hydrolysis of the ester group begins with the protonation of the carbonyl oxygen by a hydroxonium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. A proton is then transferred from the attacking oxygen to one of the original ester oxygens, which is subsequently eliminated as ethanol. Deprotonation of the resulting carbonyl group regenerates the acid catalyst and yields the carboxylic acid. libretexts.org
Ester Exchange (Transesterification): The mechanism of acid-catalyzed transesterification is analogous to that of acid-catalyzed hydrolysis. The key difference is that an alcohol molecule, rather than a water molecule, acts as the nucleophile. The reaction is reversible, and the equilibrium can be shifted by using a large excess of the desired alcohol or by removing the displaced alcohol (in this case, ethanol).
The presence of multiple reactive functional groups in ethyl 2-amino-4-cyanobutanoate hydrochloride allows for a variety of condensation and cyclization reactions.
Intramolecular Cyclization: Under suitable conditions, the primary amino group can react intramolecularly with the ester group to form a five-membered lactam (a cyclic amide). This reaction is a type of intramolecular amidation. Similarly, the amino group could potentially react with the nitrile group, although this is less common.
Intermolecular Condensation and Cyclization: In the presence of other reagents, ethyl 2-amino-4-cyanobutanoate can participate in multicomponent reactions to form complex heterocyclic structures. For example, the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound like malononitrile (B47326) can be followed by a Michael addition and subsequent cyclization to form polyfunctionalized 4H-pyrans. scielo.org.mx While not directly involving ethyl 2-amino-4-cyanobutanoate as the starting material, this illustrates the types of cyclization pathways that can be accessed with related structures. Another example is the three-component cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols to form bicyclic γ-lactams. mdpi.com
The formation of these cyclic products often proceeds through a domino reaction sequence, where the first reaction creates a substrate for the subsequent intramolecular reaction.
Stereochemical Aspects of Reactions Involving Ethyl 2-Amino-4-Cyanobutanoate Hydrochloride and its Chiral Derivatives
The stereochemistry of reactions involving ethyl 2-amino-4-cyanobutanoate hydrochloride is pivotal for its application in the synthesis of complex chiral molecules, such as pyroglutamic acid derivatives and other non-proteinogenic amino acids. The presence of a stereocenter at the α-carbon necessitates precise control over reaction pathways to achieve desired stereoisomers. Research in this area often focuses on the use of chiral auxiliaries, diastereoselective alkylations, and stereoselective cyclization reactions of N-protected derivatives of ethyl 2-amino-4-cyanobutanoate.
A prominent strategy for controlling stereochemistry involves the attachment of a chiral auxiliary to the amino group of the butanoate derivative. This approach allows for the diastereoselective functionalization of the molecule. For instance, chiral auxiliaries like pseudoephedrine have been effectively used in the diastereoselective alkylation of related amino acid systems. These reactions typically proceed with high levels of stereocontrol, enabling the synthesis of enantiomerically enriched products. nih.gov
Another powerful method for inducing chirality is through the formation of metal complexes. The asymmetric synthesis of α-amino acids has been successfully achieved using chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or other amino acid equivalents. In a study on the synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, a chiral Ni(II) complex of a glycine Schiff base was alkylated with high diastereoselectivity. mdpi.com This methodology, which is applicable to butanoate derivatives, demonstrates the potential for achieving high stereochemical control. The reaction conditions, including the choice of base and solvent, were optimized to maximize the diastereomeric excess. mdpi.com
The table below illustrates the optimized conditions and reproducibility for the alkylation of a chiral Ni(II) complex, a reaction analogous to what could be applied to derivatives of ethyl 2-amino-4-cyanobutanoate.
Table 1: Optimized Conditions for the Asymmetric Alkylation of a Chiral Glycine Equivalent
| Entry | Scale (g) | Yield (%) | Diastereomeric Excess (de, %) |
|---|---|---|---|
| 1 | 80 | 91 | >97 |
| 2 | 250 | 90 | >97 |
This table is based on data for the alkylation of a chiral Ni(II) complex of a glycine Schiff base, which serves as a model for the asymmetric synthesis of amino acid derivatives. mdpi.com
Furthermore, the stereoselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues can be achieved through the cyanomethylation of chiral enolates, a transformation relevant to the functionalization of the ethyl 2-amino-4-cyanobutanoate backbone.
The stereoselective double alkylation of N-protected pyroglutamate, a potential downstream product of ethyl 2-amino-4-cyanobutanoate cyclization, has also been investigated. This highlights the importance of stereochemical control in subsequent transformations of derivatives of the title compound. sci-hub.st
In the context of forming heterocyclic structures, the catalytic hydrogenation of similar compounds, such as ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate, can lead to the formation of five- or six-membered rings with the selectivity being highly dependent on the catalyst used. researchgate.net This suggests that stereoselective cyclizations of ethyl 2-amino-4-cyanobutanoate derivatives are feasible and would be a key area of investigation for controlling the stereochemistry of the resulting cyclic products.
The use of chiral catalysts is another avenue for controlling the stereochemistry of reactions involving derivatives of ethyl 2-amino-4-cyanobutanoate. For example, asymmetric Michael additions, which could be applied to introduce substituents, can be catalyzed by chiral organocatalysts or metal complexes to achieve high enantioselectivity. chemrxiv.orgscispace.com
The following table presents a summary of chiral auxiliaries and their applications in asymmetric synthesis, which are relevant to the stereochemical control of reactions involving ethyl 2-amino-4-cyanobutanoate derivatives.
Table 2: Relevant Chiral Auxiliaries and Their Applications in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Key Features |
|---|---|---|
| Pseudoephedrine/Pseudoephenamine | Diastereoselective Alkylation | High diastereoselectivity, especially for the formation of quaternary carbons. nih.gov |
| Oxazolidinones | Diastereoselective Alkylation, Aldol Reactions | Well-established for a wide range of asymmetric transformations. researchgate.netharvard.edu |
Applications of Ethyl 2 Amino 4 Cyanobutanoate Hydrochloride As a Chemical Building Block
Strategic Precursor in the Synthesis of Complex Organic Molecules
The unique arrangement of functional groups in ethyl 2-amino-4-cyanobutanoate hydrochloride makes it a strategic precursor for constructing sophisticated molecular architectures. The primary amino acid framework allows for its direct integration into peptide-like structures, while the cyano group can be transformed through various reactions, including reduction and cyclization, to generate novel scaffolds.
Ethyl 2-amino-4-cyanobutanoate hydrochloride is an ideal starting point for creating non-proteinogenic, or unnatural, amino acids. These advanced amino acids are crucial components in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often possess improved metabolic stability and bioavailability. nih.gov The butanoate backbone can be chemically modified to introduce new functionalities, leading to analogues with tailored properties.
For instance, the core structure is analogous to precursors used in the synthesis of compounds like 2-amino-4-phosphonobutanoic acid (AP4), a selective glutamate (B1630785) receptor ligand. nih.gov By modifying the terminal group, novel amino acid derivatives can be developed. Research has shown that derivatives of the 2-aminobutanoic acid scaffold can act as potent inhibitors of biological targets, such as the ASCT2-mediated glutamine transport system, which is significant in cancer metabolism. nih.gov The synthesis of analogues, such as L-2-amino-4-hexynoic acid, further highlights the utility of such precursors in preparing labeled peptides for research purposes. researchgate.net
| Scaffold Type | Description | Application Example | Reference |
|---|---|---|---|
| Phosphono Amino Acids | Amino acids containing a phosphonate (B1237965) group, often mimicking natural carboxylate or phosphate (B84403) functionalities. | Selective glutamate receptor ligands. | nih.gov |
| Substituted Amino Butanoic Acids | Derivatives with complex substitutions on the amino group or side chain. | Inhibitors of glutamine transport for cancer research. | nih.gov |
| Alkynyl Amino Acids | Amino acids containing an alkyne group, useful for further modification or labeling. | Precursors for tritium-labeled norleucine-containing peptides. | researchgate.net |
The functional groups within ethyl 2-amino-4-cyanobutanoate hydrochloride facilitate its conversion into a variety of important heterocyclic systems.
Pyrrolidines: The compound is a suitable precursor for synthesizing pyrrolidine (B122466) rings, which are core structures in many pharmaceuticals. nih.gov A common synthetic route involves the catalytic hydrogenation of the nitrile group to a primary amine. This newly formed amine can then undergo intramolecular cyclization with the ester group to form a lactam, which can be subsequently reduced to the corresponding pyrrolidine. The synthesis of a difluoromethylated analogue follows a similar pathway, where selective reduction can lead to the formation of five-membered ring heterocycles. researchgate.net Pyrrolidine synthesis is a field of significant interest, with numerous methods developed for their construction. organic-chemistry.org
Pyrans: The cyano and ester groups in the molecule are key functionalities for the construction of 4H-pyran rings. Multi-component reactions are frequently employed for this purpose, typically involving the condensation of an aldehyde, a malononitrile (B47326) derivative, and a 1,3-dicarbonyl compound. scielo.org.mxresearchgate.netnih.gov The activated methylene (B1212753) group adjacent to the electron-withdrawing cyano and ester groups in derivatives of this compound can participate as a key nucleophile in Michael additions, leading to cyclization and the formation of the pyran ring system. nih.gov
Thiazoles: The α-amino acid structure serves as a foundation for building thiazole (B1198619) rings, a class of heterocycles with broad applications in medicinal chemistry. researchgate.netderpharmachemica.comnih.gov One established method is the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. Ethyl 2-amino-4-cyanobutanoate can be converted into the necessary α-halocarbonyl intermediate. Alternatively, methods exist for the direct conversion of N-substituted α-amino acids into 2,5-disubstituted thiazoles via activation with reagents like thionyl chloride followed by intramolecular cyclization. nih.gov
The heterocyclic and advanced amino acid scaffolds synthesized from ethyl 2-amino-4-cyanobutanoate hydrochloride are frequently incorporated into larger molecules with significant biological activity. The resulting structures often serve as key intermediates in the synthesis of pharmaceuticals.
The pyrrolidine ring, for example, is a central feature in a wide range of drugs. nih.govnih.gov Similarly, the 2-aminothiazole (B372263) moiety is a well-established pharmacophore found in compounds with antibacterial, anti-inflammatory, and antitumor properties. researchgate.netnih.gov The ability to generate these valuable scaffolds makes ethyl 2-amino-4-cyanobutanoate hydrochloride a crucial intermediate in drug discovery and development. The synthesis of potent inhibitors for targets like the ASCT2 glutamine transporter from a 2-aminobutanoic acid framework demonstrates a direct pathway from a simple building block to a highly active and specific bioactive molecule. nih.gov
Derivatization Studies and Analogue Synthesis for Chemical Library Development
The development of chemical libraries containing structurally diverse but related compounds is a cornerstone of modern drug discovery. Ethyl 2-amino-4-cyanobutanoate hydrochloride is an excellent starting point for such efforts due to its multiple points for chemical modification, allowing for the rapid generation of analogues.
The primary amino group is a prime site for derivatization to create functional diversity. Standard organic reactions such as acylation, sulfonylation, and reductive amination can be used to introduce a wide variety of substituents. A critical modification in the context of peptide synthesis is the introduction of protecting groups like Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl). mdpi.com This protection strategy allows for the controlled, stepwise addition of the amino acid into a growing peptide chain. Furthermore, extensive substitution at the amino group, as seen in the development of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids, can lead to compounds with high biological potency. nih.gov The amino group can also be part of a larger reactive moiety, which can be unmasked using reagents like hydrazine (B178648) hydrate. researchgate.net
The ethyl ester group provides another handle for structural variation. It can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This free acid is a versatile intermediate for forming amide bonds through coupling reactions with various amines, a strategy used to link amino acid esters to other molecules to create potential hypolipidemic agents. nih.gov The ester can also be reduced to a primary alcohol or converted to other esters via transesterification. These transformations alter the molecule's polarity, size, and hydrogen-bonding capabilities, which are critical parameters for tuning its pharmacological properties in the development of a chemical library.
| Functional Group | Modification Type | Resulting Functionality | Purpose | Reference |
|---|---|---|---|---|
| Amino Group | Acylation/Protection | Amide (e.g., Fmoc, Boc) | Peptide synthesis, functional diversification. | mdpi.com |
| Amino Group | Alkylation | Secondary/Tertiary Amine | Creation of bioactive scaffolds (e.g., enzyme inhibitors). | nih.gov |
| Ester Group | Hydrolysis | Carboxylic Acid | Amide bond formation, altering polarity. | nih.gov |
| Ester Group | Reduction | Primary Alcohol | Structural variation, removal of charge. | mdpi.com |
| Nitrile Group | Reduction/Hydrogenation | Primary Amine | Intramolecular cyclization for heterocycle synthesis. | researchgate.net |
Cyanide Group Transformations and Elaboration for Novel Structures
The cyanide (cyano) functional group in ethyl 2-amino-4-cyanobutanoate hydrochloride is a highly versatile synthetic handle, enabling a diverse range of chemical transformations. researchgate.net Its unique electronic properties, featuring an electrophilic carbon atom and a nucleophilic nitrogen atom, allow for its conversion into various other functional groups and its participation in the construction of complex heterocyclic systems. researchgate.net Key transformations include reduction to amines, hydrolysis to carboxylic acids, and participation in cycloaddition and cyclization reactions to yield novel molecular scaffolds. numberanalytics.com
Reduction to Diamines
The reduction of the nitrile group is a fundamental transformation that converts ethyl 2-amino-4-cyanobutanoate into a valuable diamino acid derivative. This reaction can be achieved through catalytic hydrogenation or with chemical hydrides. wikipedia.orgebsco.com Catalytic hydrogenation over transition metal catalysts such as Raney nickel or palladium on carbon (Pd/C) effectively reduces the carbon-nitrogen triple bond to a primary amine. researchgate.net Similarly, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation. chemistrysteps.com The resulting product, ethyl 2,5-diaminopentanoate, is a crucial building block for synthesizing polyamides, ligands for metal catalysis, and precursors for nitrogen-containing heterocyclic compounds like piperidines. researchgate.netnih.gov
| Starting Material | Reagent/Catalyst | Product | Significance of Product |
|---|---|---|---|
| Ethyl 2-amino-4-cyanobutanoate hydrochloride | H₂, Raney Ni or Pd/C | Ethyl 2,5-diaminopentanoate | Precursor to piperidones, diamine monomers for polymers. |
| Ethyl 2-amino-4-cyanobutanoate hydrochloride | Lithium aluminum hydride (LiAlH₄) | Ethyl 2,5-diaminopentanoate | Versatile intermediate for complex amine synthesis. chemistrysteps.com |
Hydrolysis to Carboxylic Acids
The cyanide group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. wikipedia.orgchemistrysteps.com This reaction typically proceeds through an intermediate primary amide, which can sometimes be isolated under milder conditions. numberanalytics.comebsco.com The complete hydrolysis of ethyl 2-amino-4-cyanobutanoate hydrochloride yields a derivative of glutamic acid, specifically ethyl 2-amino-5-carboxypentanoate. This transformation provides access to non-proteinogenic amino acids and other difunctional molecules that are valuable in medicinal chemistry and materials science.
| Starting Material | Conditions | Intermediate Product | Final Product | Significance of Product |
|---|---|---|---|---|
| Ethyl 2-amino-4-cyanobutanoate hydrochloride | Mild acid (e.g., H₂SO₄, H₂O) | Ethyl 2-amino-5-amido-pentanoate | - | Intermediate for further functionalization. |
| Ethyl 2-amino-4-cyanobutanoate hydrochloride | Strong acid (e.g., HCl, H₂O, heat) or base (e.g., NaOH, H₂O, heat) | Ethyl 2-amino-5-amido-pentanoate | Ethyl 2-amino-5-carboxypentanoate (Glutamic acid derivative) | Building block for peptides and specialized polymers. ebsco.com |
Synthesis of Heterocyclic Structures
One of the most powerful applications of the cyanide group in this building block is its role in synthesizing heterocyclic compounds. These structures are foundational in drug discovery and materials science.
Reductive Cyclization: A particularly efficient strategy involves the intramolecular reductive cyclization of the γ-aminonitrile moiety. nih.gov Catalytic hydrogenation can simultaneously reduce the nitrile to a primary amine and induce spontaneous intramolecular cyclization via aminolysis of the ethyl ester, leading directly to the formation of substituted piperidones (specifically, 3-aminopiperidin-2-one). Piperidone scaffolds are prevalent in a vast number of biologically active alkaloids and pharmaceutical agents. nih.govresearchgate.net The reaction conditions, such as the choice of catalyst, can influence the selectivity between the formation of a linear diamine and the cyclized piperidone. researchgate.net
Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. researchgate.net For instance, the reaction with azides (e.g., sodium azide) is a well-established method for constructing tetrazole rings. acs.org Tetrazoles are recognized in medicinal chemistry as bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic properties. This transformation converts the cyano moiety into a 5-substituted tetrazole ring, yielding a novel amino acid derivative with significant potential in drug design.
| Reaction Type | Reagents | Novel Structure Formed | Significance of Structure |
|---|---|---|---|
| Intramolecular Reductive Cyclization | H₂, Catalyst (e.g., Pd/C) | 3-Aminopiperidin-2-one | Core scaffold in many natural products and pharmaceuticals. researchgate.net |
| [3+2] Cycloaddition | Sodium azide (B81097) (NaN₃), Lewis Acid (e.g., ZnCl₂) | Ethyl 2-amino-4-(1H-tetrazol-5-yl)butanoate | Tetrazoles act as carboxylic acid bioisosteres in drug design. acs.org |
Advanced Spectroscopic and Structural Characterization of Ethyl 2 Amino 4 Cyanobutanoate Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical structure of ethyl 2-amino-4-cyanobutanoate hydrochloride in solution. By analyzing the chemical shifts, coupling constants, and correlations of ¹H and ¹³C nuclei, a complete picture of the molecular framework can be assembled.
While specific experimental spectra for ethyl 2-amino-4-cyanobutanoate hydrochloride are not widely available in public literature, the expected chemical shifts can be predicted based on the known values for similar structural motifs. The protonated amine and the electron-withdrawing nitrile and ester groups will significantly influence the electronic environment of adjacent protons and carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~1.30 (t, 3H) | ~14.0 |
| 2 | ~4.25 (q, 2H) | ~62.0 |
| 3 | ~4.10 (t, 1H) | ~53.0 |
| 4 | ~2.40-2.60 (m, 2H) | ~28.0 |
| 5 | ~2.70-2.90 (m, 2H) | ~18.0 |
| 6 | - | ~118.0 |
| 7 | - | ~170.0 |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions. t = triplet, q = quartet, m = multiplet.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For ethyl 2-amino-4-cyanobutanoate hydrochloride, COSY would show correlations between the ethyl group protons (H-1 and H-2), and along the butanoate backbone between the methine proton (H-3) and the adjacent methylene (B1212753) protons (H-4), as well as between H-4 and H-5. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.com This would allow for the direct assignment of each carbon atom that has attached protons. For instance, the proton signal at ~4.10 ppm would correlate with the carbon signal at ~53.0 ppm, confirming the C-3/H-3 pair.
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline form. For ethyl 2-amino-4-cyanobutanoate hydrochloride, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties.
¹³C and ¹⁵N ssNMR would be particularly informative. The chemical shifts in the solid state are sensitive to the local environment, including intermolecular interactions like hydrogen bonding. nih.govresearchgate.net For instance, the ¹⁵N chemical shift of the ammonium (B1175870) group (-NH₃⁺) would provide insight into its hydrogen bonding network within the crystal lattice. nih.gov Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei and provide information on the rigidity of different parts of the molecule. nih.gov The presence of multiple peaks for a single carbon or nitrogen in the ssNMR spectrum could indicate the presence of multiple crystallographically inequivalent molecules in the asymmetric unit or the existence of a polymorphic mixture. nih.govox.ac.uk
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of ethyl 2-amino-4-cyanobutanoate. The expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value to confirm the chemical formula (C₇H₁₃N₂O₂⁺).
Expected HRMS Data:
| Ion Formula | Calculated m/z |
| [C₇H₁₃N₂O₂]⁺ | 157.0972 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. For protonated ethyl 2-amino-4-cyanobutanoate, characteristic fragmentation pathways would involve the loss of small neutral molecules.
Common fragmentation patterns for amino acid esters include the loss of the alkoxy group from the ester and cleavage of the amino acid side chain. libretexts.orgnih.gov
Plausible Fragmentation Pathways:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| 157.1 | 111.1 | C₂H₅OH (Ethanol) | Protonated 2-amino-4-cyanobutyric acid |
| 157.1 | 83.1 | C₂H₅OH + CO | Loss of ethanol (B145695) and carbon monoxide |
| 157.1 | 74.0 | C₄H₅N (Butenenitrile) | [H₂N=CH-COOC₂H₅]⁺ |
| 157.1 | 56.0 | C₂H₅OH + CO + HCN | Loss of ethanol, CO, and hydrogen cyanide |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of ethyl 2-amino-4-cyanobutanoate hydrochloride would provide precise bond lengths, bond angles, and torsion angles, confirming its absolute configuration.
Expected Crystallographic Parameters (Hypothetical):
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| Key Hydrogen Bonds | N-H···O=C, N-H···Cl⁻ |
Despite a comprehensive search for scientific literature, detailed research findings on the advanced spectroscopic and structural characterization of ethyl 2-amino-4-cyanobutanoate hydrochloride are not available in publicly accessible databases. Specifically, no experimental data was found for the following topics outlined in the request:
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment
Consequently, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection. The creation of data tables and the reporting of detailed research findings are precluded by the absence of published studies on this specific compound.
Computational and Theoretical Studies of Ethyl 2 Amino 4 Cyanobutanoate Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical reactivity of ethyl 2-amino-4-cyanobutanoate hydrochloride. These methods provide detailed information about the molecule's orbitals, charge distribution, and energetic properties.
Density Functional Theory (DFT) for Molecular Properties and Reaction Predictions
Density Functional Theory (DFT) has become a principal tool for investigating the molecular properties of organic compounds. For ethyl 2-amino-4-cyanobutanoate hydrochloride, DFT calculations can be employed to determine optimized geometry, including bond lengths and angles, which are crucial for understanding its three-dimensional structure. Furthermore, DFT is instrumental in predicting various molecular properties that govern the compound's reactivity.
Interactive Data Table: Hypothetical DFT-Calculated Properties of Ethyl 2-Amino-4-Cyanobutanoate Hydrochloride
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.5 eV | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 3.5 D | A non-zero value indicates a polar molecule. |
Note: The values in this table are hypothetical and for illustrative purposes, as specific literature data for this compound is unavailable.
Ab Initio Methods for Spectroscopic Parameter Calculations
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are highly valuable for the accurate prediction of spectroscopic properties. These calculations can provide theoretical vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes to specific functional groups within the ethyl 2-amino-4-cyanobutanoate hydrochloride molecule can be achieved.
Similarly, ab initio methods can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions can aid in the interpretation of experimental ¹H and ¹³C NMR spectra, facilitating the structural elucidation of the compound. The accuracy of these calculations is highly dependent on the level of theory and the basis set employed.
Conformational Analysis and Molecular Dynamics Simulations
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are powerful computational techniques used to explore the spatial arrangements of atoms and their motions over time.
Exploration of Potential Energy Surfaces and Stable Conformers
The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. By systematically exploring the PES of ethyl 2-amino-4-cyanobutanoate hydrochloride, it is possible to identify the various low-energy conformations (conformers) that the molecule can adopt. This exploration can be performed by rotating the single bonds within the molecule and calculating the energy at each step. The resulting energy profile reveals the stable conformers, which correspond to the local minima on the PES, as well as the energy barriers for interconversion between them. Identifying the most stable conformer provides insight into the predominant shape of the molecule under a given set of conditions.
Investigation of Solvent Effects on Conformation and Reactivity
The surrounding environment, particularly the solvent, can significantly influence the conformation and reactivity of a molecule. Molecular dynamics (MD) simulations are particularly well-suited for studying these effects. In an MD simulation, the motion of every atom in the system, including the solvent molecules, is calculated over time based on classical mechanics.
By performing MD simulations of ethyl 2-amino-4-cyanobutanoate hydrochloride in different solvents, it is possible to observe how the solvent molecules interact with the solute and influence its conformational preferences. For instance, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent may be favored. These simulations can also provide insights into how the solvent affects the molecule's reactivity by altering the energy barriers of chemical reactions.
Reaction Pathway Modeling and Transition State Characterization
Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Computational modeling of reaction pathways allows for the detailed investigation of how reactants are converted into products. This involves identifying the transition state, which is the highest energy point along the reaction coordinate.
For ethyl 2-amino-4-cyanobutanoate hydrochloride, this could involve modeling reactions such as hydrolysis of the ester group or reactions involving the amino or cyano functionalities. By calculating the energies of the reactants, products, and the transition state, the activation energy of the reaction can be determined. This information is vital for predicting the reaction rate and understanding the factors that influence it. Characterizing the geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes that occur during the reaction.
Future Directions and Emerging Research Avenues for Ethyl 2 Amino 4 Cyanobutanoate Hydrochloride Research
Integration with Automated and Flow Chemistry Platforms for Scalable Synthesis
The synthesis of ethyl 2-amino-4-cyanobutanoate hydrochloride and its derivatives is a prime candidate for the application of automated and flow chemistry platforms. These modern synthetic technologies offer substantial advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability.
Table 1: Potential Advantages of Flow Synthesis for Ethyl 2-Amino-4-Cyanobutanoate Hydrochloride
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio, excellent heat transfer |
| Mass Transfer | Often diffusion-limited | Enhanced mixing and mass transfer |
| Safety | Large volumes of hazardous materials | Small reaction volumes, inherently safer |
| Scalability | Difficult and non-linear | Linear scalability by operating for longer durations |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring and optimization |
The integration of in-line purification and analytical techniques within a flow setup can further enhance the efficiency of synthesizing derivatives of ethyl 2-amino-4-cyanobutanoate hydrochloride, enabling the rapid production of a library of compounds for further investigation.
Exploration in Materials Science and Polymer Chemistry as a Specialized Monomer or Building Block
The bifunctional nature of ethyl 2-amino-4-cyanobutanoate hydrochloride makes it an intriguing candidate for use as a specialized monomer in polymer chemistry. The presence of both an amino and an ester group allows for its participation in step-growth polymerization reactions.
For instance, the amino group can react with dicarboxylic acids or their derivatives to form polyamides, while the ester group could potentially undergo transesterification with diols to create polyesters. More complex structures, such as poly(ester-amide)s, could be synthesized by carefully controlling the reaction conditions to selectively involve one functional group over the other. pnrjournal.com The resulting polymers could exhibit unique properties due to the presence of the pendant cyanomethyl group, which could influence solubility, thermal stability, and mechanical characteristics.
Furthermore, the nitrile functionality offers a site for post-polymerization modification. This could include reduction to an amine, hydrolysis to a carboxylic acid, or cycloaddition reactions to form heterocyclic moieties, thereby introducing new functionalities along the polymer backbone. nih.gov This versatility could lead to the development of novel materials with tailored properties for applications in areas such as biodegradable plastics, hydrogels, and functional coatings. researchgate.net
Development of Advanced Catalytic Applications and Process Intensification Strategies
The functional groups of ethyl 2-amino-4-cyanobutanoate hydrochloride are amenable to a variety of catalytic transformations, opening avenues for the development of advanced and intensified chemical processes. A key area of interest is the selective catalytic hydrogenation of the nitrile group. researchgate.net Depending on the catalyst and reaction conditions, the cyano group can be reduced to a primary amine, yielding a diamino acid derivative—a valuable building block for synthesizing polyamines, chelating agents, and polyamide resins.
Process intensification strategies, such as the use of bifunctional heterogeneous catalysts, could enable one-pot transformations of ethyl 2-amino-4-cyanobutanoate hydrochloride. researchgate.net For example, a catalyst with both acidic and metallic sites could facilitate a cascade reaction involving hydrolysis of the ester and subsequent reduction of the nitrile. Such integrated processes can significantly reduce the number of synthetic steps, solvent usage, and waste generation, aligning with the principles of green chemistry.
Table 2: Potential Catalytic Transformations of Ethyl 2-Amino-4-Cyanobutanoate Hydrochloride
| Functional Group | Reagents and Catalyst | Potential Product |
|---|---|---|
| Nitrile | H₂, Raney Nickel or Palladium on Carbon | Ethyl 2,5-diaminopentanoate |
| Ester | Lipase, H₂O | 2-Amino-4-cyanobutanoic acid |
| Amino | Aldehyde/Ketone, H₂, Pd/C | N-substituted ethyl 2-amino-4-cyanobutanoate |
| Nitrile and Ester | LiAlH₄ | 2-Amino-5-hydroxypentanenitrile |
The development of enantioselective catalytic systems for reactions involving ethyl 2-amino-4-cyanobutanoate hydrochloride is another promising research direction, particularly for applications in the synthesis of chiral pharmaceuticals and agrochemicals.
Design of Novel Derivatization Strategies for Advanced Chemical Library Synthesis
Ethyl 2-amino-4-cyanobutanoate hydrochloride is an ideal scaffold for the construction of diverse chemical libraries for drug discovery and high-throughput screening. nih.gov Its three distinct functional groups provide orthogonal handles for a wide range of chemical modifications.
The primary amino group can be readily acylated, sulfonated, alkylated, or used in reductive amination reactions to introduce a variety of substituents. The ester functionality can be converted into a diverse array of amides by reacting with different amines, or it can be reduced to an alcohol for further derivatization. The nitrile group, as mentioned, can be transformed into an amine, a carboxylic acid, or a tetrazole ring, the latter being a common bioisostere for carboxylic acids in medicinal chemistry.
This multi-faceted reactivity allows for the systematic generation of a large number of structurally distinct molecules from a single starting material. nih.gov The application of combinatorial chemistry principles to the derivatization of ethyl 2-amino-4-cyanobutanoate hydrochloride could rapidly expand the accessible chemical space for identifying novel bioactive compounds. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Ethyl 2-amino-4-cyanobutanoate hydrochloride |
| Ethyl 2,5-diaminopentanoate |
| 2-Amino-4-cyanobutanoic acid |
| N-substituted ethyl 2-amino-4-cyanobutanoate |
Q & A
Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Reference Standards : Compare with commercially available pure samples (e.g., PubChem CID 12649661) .
- Deuterated Solvent Controls : Ensure solvents (e.g., DO, CDCl) do not interfere with nitrile signals .
- Collaborative Reproducibility : Share raw data with independent labs for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
